molecular formula C15H20O2 B2877525 1-(2-Phenylethyl)cyclohexanecarboxylic acid CAS No. 645408-48-6

1-(2-Phenylethyl)cyclohexanecarboxylic acid

Cat. No. B2877525
CAS RN: 645408-48-6
M. Wt: 232.323
InChI Key: YBPPWOLVLAYLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-(2-Phenylethyl)cyclohexanecarboxylic acid is represented by the SMILES string OC(C1(CCCCC1)CCC2=CC=CC=C2)=O . This indicates that the compound contains a carboxylic acid group attached to a cyclohexane ring, which is further connected to a phenylethyl group .

Scientific Research Applications

Chiral Auxiliaries in Asymmetric Diels-Alder Reactions

1-(2-Phenylethyl)cyclohexanecarboxylic acid derivatives have been explored as chiral auxiliaries in asymmetric Diels-Alder reactions. Specifically, 1-amino-2-phenyl-1-cyclohexanecarboxylic acids were utilized to enhance stereochemical outcomes in such reactions, indicating potential applications in stereocontrolled synthesis (Avenoza, Cativiela, París, & Peregrina, 1996).

Photodecarboxylation Studies

Studies on the photodecarboxylation of related compounds, such as 2-phenylpropionic acid, have been conducted. These investigations provide insights into the behavior of this compound under photolytic conditions, which could have implications in photochemical syntheses (Jiménez, Miranda, & Tormos, 1995).

Asymmetric Electrocarboxylation

The compound's derivatives have been utilized in the asymmetric electrocarboxylation of 1-phenylethyl chloride, demonstrating its role in catalytic processes for the synthesis of optically active compounds. This application highlights its potential in asymmetric synthesis and electrochemical carbon dioxide fixation (Chen et al., 2014).

Isotope Labeling Studies

Isotopic scrambling in the synthesis of labeled derivatives, such as 2-phenylethyl triflate, has been explored. These studies are significant for understanding the isotopic distribution in labeled compounds, which is crucial in tracer studies and the development of radiolabeled pharmaceuticals (Lee & Unger, 1973).

Applications in Solar Cell Technology

Derivatives of this compound have been used in the development of solid electrolytes for dye-sensitized solar cells. This application demonstrates its potential in the field of renewable energy and materials science (Décoppet et al., 2014).

Building Blocks for Helical β-Peptides

The enantiomerically pure form of this compound's derivatives serves as an important building block in the synthesis of helical β-peptides, an area of significance in medicinal chemistry and drug design (Berkessel, Glaubitz, & Lex, 2002).

Photoreactions and Photocarboxylation

Photoreactions of aryl alkanoates related to this compound have been studied, providing insights into its reactivity under photochemical conditions. Additionally, its photocarboxylation has potential applications in organic synthesis (Mori et al., 2003).

Safety and Hazards

As with many chemical substances, 1-(2-Phenylethyl)cyclohexanecarboxylic acid should be handled with care. Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

1-(2-phenylethyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c16-14(17)15(10-5-2-6-11-15)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPPWOLVLAYLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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